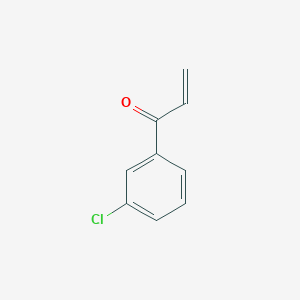

1-(3-Chlorophenyl)prop-2-en-1-one

Beschreibung

1-(3-Chlorophenyl)prop-2-en-1-one is a chlorinated chalcone derivative characterized by a propenone backbone (C=O-CH₂-C=C) substituted with a 3-chlorophenyl group at the ketone position. Chalcones, α,β-unsaturated ketones, are pivotal intermediates in organic synthesis and pharmaceutical research due to their structural versatility and biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The chlorine substituent at the meta position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, such as hydrogen bonding and π-stacking .

Eigenschaften

Molekularformel |

C9H7ClO |

|---|---|

Molekulargewicht |

166.60 g/mol |

IUPAC-Name |

1-(3-chlorophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C9H7ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6H,1H2 |

InChI-Schlüssel |

GZVMFSAUHKADTG-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC(=O)C1=CC(=CC=C1)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Overview

The most common and classical approach to synthesize 1-(3-chlorophenyl)prop-2-en-1-one is through the Claisen-Schmidt condensation, which involves the base-catalyzed aldol condensation of 3-chloroacetophenone with an appropriate aldehyde.

Typical Procedure

- Reactants: 3-chloroacetophenone and benzaldehyde or substituted benzaldehydes.

- Catalyst: Aqueous base such as potassium hydroxide (KOH).

- Solvent: Ethanol or ethanol-water mixture.

- Conditions: Stirring at room temperature or mild heating.

- Workup: Precipitation of the chalcone product followed by filtration and recrystallization.

Example from Literature

Notes

- This method is straightforward and provides good yields.

- The reaction is sensitive to the nature of the aldehyde and base concentration.

- The product purity is often enhanced by recrystallization.

Acyl Chloride and Enolate Coupling (GP2 Method)

Overview

An alternative and efficient synthetic route involves the reaction of 3-chlorobenzoyl chloride with a suitable enolate or equivalent nucleophile under controlled conditions.

Typical Procedure

- Reactants: 3-chlorobenzoyl chloride and a suitable nucleophile (e.g., enolate of acetaldehyde or equivalent).

- Base: Triethylamine (TEA) to neutralize HCl formed.

- Solvent: Chloroform or dichloromethane.

- Conditions: Dropwise addition of triethylamine under nitrogen atmosphere, stirring for extended periods (e.g., 12 hours).

- Workup: Washing with acid, water, bicarbonate, brine, drying, and purification by column chromatography.

Example from Research

- 3-chlorobenzoyl chloride (876 mg, 5.0 mmol) was reacted with triethylamine (30 mL, 214 mmol) in chloroform (200 mL).

- Stirred for 12 hours under nitrogen.

- Purified by column chromatography (diethyl ether/petroleum ether 3:100).

- Yield: 73% as yellow oil.

- Characterization: 1H NMR and 13C NMR data consistent with literature.

Notes

- This method provides relatively high yields and pure products.

- Requires careful handling of acyl chlorides and moisture-sensitive conditions.

- Suitable for scale-up due to good reproducibility.

Dehydration of 1-(3-chlorophenyl)prop-2-en-1-ol

Overview

Another synthetic approach involves the dehydration of the corresponding allylic alcohol, 1-(3-chlorophenyl)prop-2-en-1-ol, under acidic conditions to yield the α,β-unsaturated ketone.

Typical Procedure

Notes

- This method is highly efficient and provides excellent yields.

- Requires availability of the corresponding alcohol precursor.

- Acidic conditions must be controlled to avoid side reactions.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | 3-chloroacetophenone + aldehyde | 50% KOH, ethanol, RT, 1 hour | ~70 | Simple, moderate yield, classical method |

| Acyl Chloride Coupling (GP2) | 3-chlorobenzoyl chloride + TEA | Chloroform, N2, 12 hours | 73 | Requires acyl chloride, chromatography |

| Dehydration of Allylic Alcohol | 1-(3-chlorophenyl)prop-2-en-1-ol + H2SO4 | Acidic, 0-20 °C | Up to 99 | High yield, depends on alcohol availability |

Research Findings and Analytical Data

- The product this compound has been characterized by NMR spectroscopy, showing characteristic vinyl protons and aromatic signals consistent with substitution patterns.

- High-resolution mass spectrometry confirms the molecular ion peak at m/z 167.0263 (M+H)+, matching the calculated value for C9H8OCl.

- Crystal structure studies of related chalcones indicate that the dihedral angles between aromatic rings and the propenone group influence molecular packing and stability.

- No classical hydrogen bonding is observed in the crystal lattice; however, weak C–H···π interactions contribute to stability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Epoxides, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted chalcones and related compounds.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-Chlorophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may act as a proton-transfer reagent, facilitating the transfer of protons between molecules. Additionally, its biological activities may be attributed to its ability to interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Effects

The compound’s structural analogs vary in substituent patterns on the aryl rings, which significantly alter physical properties, chemical reactivity, and biological activity. Key examples include:

Substituent Impact :

- Electron-withdrawing groups (e.g., Cl, NO₂): Increase electrophilicity of the α,β-unsaturated system, enhancing reactivity in nucleophilic additions (e.g., cyclocondensation with hydrazines) .

- Hydroxyl groups : Improve solubility and enable hydrogen bonding, critical for crystal packing and biological target interactions .

Physical and Chemical Properties

- Melting Points : Range from 122°C (nitro-substituted 1ah) to higher values for hydroxylated derivatives, reflecting stronger intermolecular forces .

- Electronic Properties : DFT studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one show a HOMO-LUMO gap of 4.12 eV, indicating moderate chemical reactivity. The chlorine atom lowers electron density at the β-carbon, facilitating Michael addition reactions .

Biologische Aktivität

1-(3-Chlorophenyl)prop-2-en-1-one, commonly known as a chalcone derivative, is an organic compound characterized by its α,β-unsaturated carbonyl system. This structure is crucial for its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chlorinated phenyl group at the 3-position of the benzene ring, which enhances its electronic and steric properties. The α,β-unsaturated carbonyl group allows for significant interactions with biological targets, facilitating various biological activities.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit specific enzymes and disrupt cellular processes, leading to its potential applications in treating various diseases, particularly cancer and microbial infections.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit enzymes involved in critical cellular pathways, affecting processes such as apoptosis and cell proliferation.

- Antioxidant Activity: It has been shown to exhibit antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress in cells.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Anticancer Activity: Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown significant antiproliferative effects against breast cancer (T-47 D), leukemia (SR), melanoma (SK-MEL-5), and other types of cancer.

Cell Line % Inhibition T-47 D (Breast) 90.47% SR (Leukemia) 81.58% SK-MEL-5 (Melanoma) 84.32% MDA-MB-468 (Breast) 84.83% - Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various pathogens, suggesting its potential use in treating infections.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of chalcone derivatives, including this compound, researchers found that it significantly inhibited cell proliferation in multiple cancer models. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of monoamine oxidase (MAO), where chalcone derivatives were evaluated for their ability to inhibit MAO-A and MAO-B. The results indicated that specific substitutions on the phenyl ring could enhance inhibitory potency, with some derivatives showing IC50 values in the submicromolar range.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structure Characteristics |

|---|---|

| (2E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Contains a methoxy group which may enhance solubility |

| (2E)-1-(3-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | Hydroxyl group may contribute to increased biological activity |

| (2E)-1-(3-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Nitro group introduces electron-withdrawing effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.